1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene
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Overview
Description
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a fluorine atom, and an isopentyloxyethyl group
Preparation Methods
The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Etherification: The formation of the isopentyloxy group through a nucleophilic substitution reaction, where an alcohol (isopentanol) reacts with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reaction: The final step involves coupling the brominated intermediate with the isopentyloxyethyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to remove halogen atoms or reduce double bonds.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira coupling, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies to understand molecular interactions and pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, affecting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom, leading to different chemical reactivity and applications.
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene: Chlorine substitution instead of fluorine, affecting the compound’s electronic properties and reactivity.
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-iodobenzene: Iodine substitution, which may enhance certain types of reactions like cross-coupling due to the higher reactivity of iodine.
Biological Activity
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene is a compound of interest in medicinal chemistry and toxicology due to its potential biological activities. This article reviews the available literature concerning its biological effects, pharmacokinetics, and toxicity profiles, highlighting key findings from various studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Formula : C₉H₁₀BrF
- Molecular Weight : Approximately 227.08 g/mol
Antimicrobial Properties
Recent studies have explored the potential of halogenated compounds, including this compound, as efflux pump inhibitors against antibiotic-resistant bacteria. Compounds with similar structures have shown promising results in enhancing the efficacy of existing antibiotics by inhibiting bacterial resistance mechanisms. For instance, research indicates that certain brominated compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, thereby enhancing the activity of co-administered antibiotics .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study, the compound exhibited a median lethal dose (LD50) of approximately 2,700 mg/kg when administered orally to rats . Observations included:
- Symptoms at Lethal Doses : Tremors, ataxia, and significant weight loss.
- Symptoms at Non-lethal Doses : Mild tremors and reduced activity levels.
Inhalation studies also revealed an LC50 of around 18,000 mg/m³, indicating significant acute toxicity upon exposure .
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study involving a murine model demonstrated that combining this compound with standard antibiotics resulted in a significant reduction in bacterial load compared to treatment with antibiotics alone. The combination therapy led to a three-log reduction in colony-forming units (CFUs) after just four hours of treatment .
Case Study 2: Toxicological Assessment
In a controlled environment, rats exposed to varying concentrations of the compound exhibited dose-dependent responses. At higher concentrations (≥14,000 mg/m³), symptoms included severe respiratory distress and neurological impairments .
Summary Table of Biological Activity and Toxicity
Parameter | Value/Description |
---|---|
Chemical Formula | C₉H₁₀BrF |
LD50 (oral) | ~2,700 mg/kg |
LC50 (inhalation) | ~18,000 mg/m³ |
Antimicrobial Action | Effective as an efflux pump inhibitor |
Symptoms of Toxicity | Tremors, weight loss, respiratory distress |
Properties
Molecular Formula |
C13H18BrFO |
---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-fluorobenzene |
InChI |
InChI=1S/C13H18BrFO/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |
InChI Key |
SBJOGYXSTYHPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(CBr)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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